molecular formula C15H17FN2O3S2 B12202991 (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B12202991
M. Wt: 356.4 g/mol
InChI Key: CEACFUDOXMKWEQ-UHFFFAOYSA-N
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Description

The compound “(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide” features a fused bicyclic core comprising tetrahydrothieno[3,4-d]thiazole with a 5,5-dioxide modification. This sulfone group enhances polarity and stabilizes the thiazole ring, influencing both reactivity and solubility. The butyramide side chain at the imine nitrogen introduces a flexible aliphatic moiety, which may impact pharmacokinetic properties such as lipophilicity and metabolic stability.

Properties

Molecular Formula

C15H17FN2O3S2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C15H17FN2O3S2/c1-2-3-14(19)17-15-18(11-6-4-10(16)5-7-11)12-8-23(20,21)9-13(12)22-15/h4-7,12-13H,2-3,8-9H2,1H3

InChI Key

CEACFUDOXMKWEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.

    Formation of the Ylidene Group: This step involves the formation of the ylidene group through a condensation reaction with an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the intermediate with butyramide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic derivatives, focusing on core scaffolds, substituents, spectral data, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Functional Groups
(Z)-N-(3-(4-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide (Target) Tetrahydrothieno[3,4-d]thiazole 4-Fluorophenyl, butyramide Sulfone (S=O), imine, amide
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran Carbonitrile (CN), ketone, imine
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Thione (C=S), sulfone (SO₂)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Thiadiazole Isoxazole, benzamide Amide, thiadiazole

Key Observations :

  • The target’s sulfone group distinguishes it from thione-containing triazoles (e.g., C=S at 1247–1255 cm⁻¹ in ) and enhances polarity compared to non-sulfonated analogs.
  • The 4-fluorophenyl group parallels electron-deficient aromatic systems in triazoles (e.g., 2,4-difluorophenyl in ) but contrasts with electron-rich substituents like 5-methylfuran in thiazolo-pyrimidines .
  • The butyramide chain offers greater conformational flexibility than rigid benzamide or carbonitrile groups in analogs .
Spectral Data Comparison
Compound Name IR (cm⁻¹) ^1H-NMR (δ, ppm) ^13C-NMR (δ, ppm)
Target Compound ~1320–1150 (S=O), ~1650 (C=O amide) 0.9–2.3 (butyramide CH₂), 7.0–7.5 (Ar-H) ~165–175 (amide C=O), ~110–160 (Ar-C)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine 2209 (CN), 1719 (C=O) 2.24 (CH₃), 7.41 (Ar-H), 8.01 (=CH) 98.16–171.41 (Ar-C, C=O)
1,2,4-Triazole-3(4H)-thiones 1247–1255 (C=S), 3278–3414 (NH) 7.36–8.11 (Ar-H) 117–166 (Ar-C, C=S)
N-(Thiadiazol-2-ylidene)-benzamide 1605–1719 (C=O) 7.36–8.32 (Ar-H), 1.06–4.35 (CH₃, CH₂) 127–166 (Ar-C, C=O)

Key Observations :

  • The target’s sulfone group would exhibit strong S=O stretches at ~1320–1150 cm⁻¹, absent in C=S-containing triazoles .
  • The butyramide chain introduces distinct aliphatic ^1H-NMR signals (e.g., δ 0.9–2.3 ppm), contrasting with methyl groups in furan-containing analogs (δ 2.24 ppm) .
  • Aromatic proton signals (δ 7.0–8.3 ppm) are consistent across fluorophenyl, cyanophenyl, and benzamide derivatives .

Key Observations :

  • Higher melting points in triazoles (e.g., 268–269°C in ) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to thiazolo-pyrimidines.
  • The target’s hypothetical synthesis aligns with methods for fused thiazole systems, though yields may vary with steric bulk from the butyramide chain .

Biological Activity

(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A thiazole ring
  • A butyramide moiety
  • A fluorophenyl substituent

This structural complexity contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural elements allow it to modulate the activity of these targets, leading to various pharmacological effects.

Antioxidant Activity

Research indicates that compounds similar to (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide exhibit notable antioxidant properties. For instance, derivatives containing the 1,2,4-triazole moiety have shown significant DPPH radical scavenging activity, surpassing that of ascorbic acid in some cases . This suggests potential applications in oxidative stress-related conditions.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies involving various cancer cell lines, including glioblastoma and triple-negative breast cancer cells, demonstrate cytotoxic effects. For example, certain derivatives have shown higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The mechanism of action may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's interaction with enzymes presents another avenue for its biological activity. It has been noted for potential inhibitory effects on key enzymes involved in cancer progression and other diseases. This makes it a candidate for further exploration in drug development targeting specific enzymatic pathways.

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant capacity of similar compounds using the DPPH method. Results showed that modifications in the structure significantly influenced antioxidant potency.
  • Anticancer Assessment : In vitro studies demonstrated that (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide induced apoptosis in cancer cell lines at specific concentrations over time, suggesting dose-dependent efficacy.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyFindings
AntioxidantDPPH ScavengingHigher activity than ascorbic acid in some derivatives
AnticancerMTT AssayCytotoxicity observed in U-87 cells; apoptotic effects noted
Enzyme InhibitionEnzyme AssaysPotential inhibition of key enzymes related to cancer

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